N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzisothiazole ring system, which is fused with a benzene ring substituted with a chloro and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with a suitable isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the benzisothiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzisothiazole derivatives .
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
5-amino-2-chlorobenzotrifluoride: Another related compound with similar structural features.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(1,1-dioxido-1,2-benzisothiazol-3-yl)amine is unique due to its benzisothiazole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H8ClF3N2O2S |
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Molecular Weight |
360.7 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H8ClF3N2O2S/c15-11-6-5-8(7-10(11)14(16,17)18)19-13-9-3-1-2-4-12(9)23(21,22)20-13/h1-7H,(H,19,20) |
InChI Key |
VZSAMVLNJPSBSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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